VinSpinIn

概要

説明

VinSpinInは、Spinファミリータンパク質用に特別に設計された化学プローブです。Spin1、Spin2A、Spin2B、Spin3、Spin4を含むこれらのタンパク質は、チュードルドメインを含むタンパク質であり、体全体でさまざまなレベルで発現しています。 This compoundは、これらのタンパク質、特にヒストン3のトリメチル化リジン4(H3K4me3)に結合することが知られており、転写活性化に関連するSpin1の生物学的役割と機能を解明するために開発されました .

準備方法

VinSpinInの合成経路と反応条件は、入手可能な文献では詳しく説明されていません。 調製には標準的な有機合成技術が使用され、化合物は長期安定性のために-20°Cで粉末として保管されます .

化学反応の分析

VinSpinInは、主にSpinファミリータンパク質との相互作用を含むさまざまな化学反応を起こします。この化合物は、これらのタンパク質の熱安定性に有意な変化を引き起こすことが知られており、強い結合親和性を示しています。 これらの反応で使用される一般的な試薬と条件には、結合親和性と安定性を評価するための熱シフトアッセイと等温滴定熱量測定(ITC)の使用が含まれます .

科学研究への応用

This compoundは、特に化学、生物学、医学の分野で、幅広い科学研究への応用があります。それは、Spinファミリータンパク質の生物学的役割と機能を研究するための強力な細胞活性化学プローブとして使用されます。がん研究では、this compoundは、さまざまながんにおいて過剰発現しているSpin1を標的とすることで、がん細胞の増殖を阻害することが示されています。 これは、Spin1を化学療法標的として検証するための貴重なツールとなります .

科学的研究の応用

Cancer Research

VinSpinIn is particularly valuable in cancer research due to its ability to inhibit the proliferation of cancer cells by targeting Spin1. Studies have demonstrated that direct or indirect knockdown of Spin1 results in significant inhibition of tumor growth in xenograft models. This suggests that small molecule inhibitors like this compound could serve as potential therapeutic agents against cancers characterized by overexpression of Spin1 .

Biophysical Assays

This compound has been extensively characterized through various biophysical assays:

- Thermal Shift Assays : These assays assess the stability of Spin family proteins in the presence of this compound. The compound induces a notable shift in thermal stability across multiple Spin family members, indicating strong binding affinity (Table 1).

- Isothermal Titration Calorimetry (ITC) : ITC studies have shown that this compound exhibits dissociation constants (KDs) ranging from approximately 10 nM to 130 nM for different Spin proteins, confirming its potent binding capabilities (Table 2).

Cellular Assays

In cellular assays, this compound demonstrated dose-dependent inhibition of the interaction between Spin1 and histone H3, with an IC50 value around 270 nM. This highlights its potential as a tool for studying protein-protein interactions within cellular contexts (Figure 1).

Comparative Analysis with Other Compounds

This compound's selectivity and potency set it apart from other compounds such as VinSpinIC, an inactive control. The comparative analysis reveals that while both compounds interact with the same protein family, this compound shows significantly higher potency against Spin1 and minimal off-target effects on methyl binding domains (Table 3).

| Compound | Target Protein | KD (nM) | IC50 (µM) |

|---|---|---|---|

| This compound | Spin1 | 10-130 | 0.03 |

| VinSpinIC | Spin1 | - | No effect |

| This compound | MBDs | - | >300 |

Case Study 1: Inhibition of Tumor Growth

Research indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models where Spin1 was overexpressed. This study underscores the potential for developing targeted therapies based on this compound.

Case Study 2: Mechanistic Insights

Another study utilized NanoBRET technology to investigate the engagement of this compound with its target proteins within live cells. The findings provided insights into how inhibition affects downstream signaling pathways linked to oncogenesis.

作用機序

VinSpinInは、特にSpin1であるSpinファミリータンパク質に結合することで効果を発揮します。Spin1はメチル化ヒストンに結合し、これは転写活性化に関連しています。this compoundはこの結合を阻害し、それによって転写活性化プロセスに影響を与えます。この化合物は、Wnt / β-カテニン、PI3K / Akt、RETシグナル伝達経路の活性化を通じて、がん細胞の増殖を促進することが示されています。 逆に、リボソームタンパク質uL18を隔離することによってp53の不活性化を促進することができます .

類似化合物の比較

This compoundは、不活性なコントロール化合物であるVinSpinICと構造的に類似しています。両方の化合物は、Spinファミリータンパク質の生物学的役割を研究するために使用されます。this compoundは、Spin1に対する強力な阻害効果が独特であり、がん研究に貴重なツールとなっています。 その他の類似の化合物には、さまざまなメチル結合ドメイン(MBD)阻害剤が含まれますが、this compoundは、その特異性と効力によって際立っています .

類似化合物との比較

VinSpinIn is structurally similar to VinSpinIC, an inactive control compound. Both compounds are used to study the biological roles of the Spin family proteins. this compound is unique in its potent inhibitory effects on Spin1, making it a valuable tool for cancer research. Other similar compounds include various inhibitors of methyl binding domains (MBDs), but this compound stands out due to its specificity and potency .

生物活性

VinSpinIn is a chemical probe developed for investigating the biological functions of Spindlin proteins, particularly Spindlin1 (SPIN1), which is implicated in various cancer processes. This article delves into the biological activity of this compound, highlighting its potency, selectivity, and cellular effects, supported by data tables and relevant case studies.

Overview of Spindlin Proteins

Spindlin proteins are involved in chromatin dynamics and gene regulation through their interactions with methylated histones. SPIN1, a member of this family, has been identified as a potential oncogene, making it a target for therapeutic intervention. This compound serves as a selective inhibitor of SPIN1, providing a tool for studying its biological roles.

Potency and Selectivity

This compound has demonstrated significant potency against SPIN1 and other members of the Spin family. The following tables summarize the findings from various assays that measure its binding affinity and selectivity.

Table 1: Potency Against Spin Family Proteins

| Assay Type | Target Protein | KD (nM) |

|---|---|---|

| ITC | Spin1 | 10-130 |

| SYPRO Orange | Spin1 | Significant shift observed |

| NanoBRET | Spin1-H3 Interaction | IC50 = 270 nM |

Table 2: Selectivity Profile

| Target | IC50 (µM) |

|---|---|

| Methyl Binding Domains (MBDs) | No significant shift observed |

| Methyltransferases (PRMT4) | ~300 times greater than Spin1 |

These results indicate that this compound is highly effective against SPIN1 while exhibiting minimal activity against other targets, underscoring its selectivity.

In Vitro Activity

In vitro studies have validated the effectiveness of this compound in inhibiting SPIN1 activity. The compound was assessed through various biophysical assays, including:

- AlphaScreen Assay : Demonstrated an IC50 value for SPIN1 at approximately 30 nM.

- NanoBRET Assay : Confirmed dose-dependent inhibition of the SPIN1-H3 interaction.

Table 3: In Vitro Biophysical Binding Assays

| Assay Type | This compound Result | VinSpinIC Result |

|---|---|---|

| AlphaScreen | IC50 = 30 nM | No inhibition |

| Octet BLI | KD = 130 nM | No significant binding |

| Tm Shift | Significant shift | No shift |

Cellular Activity and Case Studies

This compound's cellular activity was demonstrated in U2OS cells where it effectively inhibited the interaction between SPIN1 and histone H3. A notable case study involved the use of this compound in xenograft models, where SPIN1 knockdown resulted in reduced tumor growth, suggesting that small molecule inhibition may be a viable therapeutic strategy for certain cancers.

Case Study: SPIN1 Knockdown Effects

- Model : U2OS xenograft model

- Outcome : Significant reduction in tumor size upon treatment with this compound compared to control.

特性

分子式 |

C42H58N8O4 |

|---|---|

分子量 |

739.0 g/mol |

IUPAC名 |

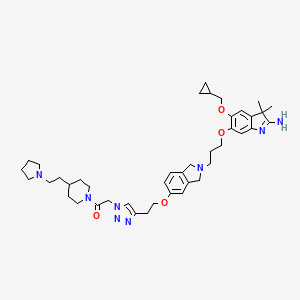

2-[4-[2-[[2-[3-[2-amino-5-(cyclopropylmethoxy)-3,3-dimethylindol-6-yl]oxypropyl]-1,3-dihydroisoindol-5-yl]oxy]ethyl]triazol-1-yl]-1-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C42H58N8O4/c1-42(2)36-23-38(54-29-31-6-7-31)39(24-37(36)44-41(42)43)53-20-5-16-48-25-32-8-9-35(22-33(32)26-48)52-21-13-34-27-50(46-45-34)28-40(51)49-18-11-30(12-19-49)10-17-47-14-3-4-15-47/h8-9,22-24,27,30-31H,3-7,10-21,25-26,28-29H2,1-2H3,(H2,43,44) |

InChIキー |

XPEJZXWPKDAYFX-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC(=C(C=C2N=C1N)OCCCN3CC4=C(C3)C=C(C=C4)OCCC5=CN(N=N5)CC(=O)N6CCC(CC6)CCN7CCCC7)OCC8CC8)C |

正規SMILES |

CC1(C2=CC(=C(C=C2N=C1N)OCCCN3CC4=C(C3)C=C(C=C4)OCCC5=CN(N=N5)CC(=O)N6CCC(CC6)CCN7CCCC7)OCC8CC8)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

TD020824a; Vinnie's Spindlin Inhibitor; VinSpinIn |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。